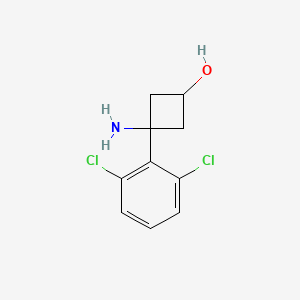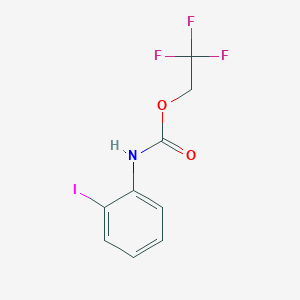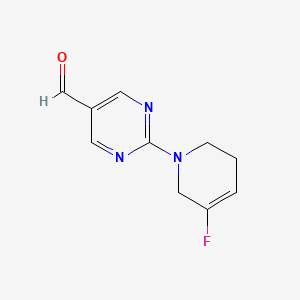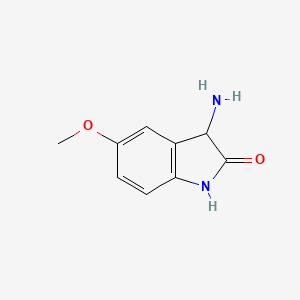
4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole is a heterocyclic organic compound that contains a triazole ring substituted with a chloroethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole typically involves the reaction of 2-methyl-2H-1,2,3-triazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, with bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoethyl derivative, while oxidation could produce a triazole oxide.
Aplicaciones Científicas De Investigación
4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic or optical properties.
Biological Research: It serves as a tool for studying the biological activity of triazole derivatives and their interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chloroethyl)-1H-1,2,3-triazole
- 4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole
- 4-(2-Chloroethyl)-2-ethyl-2H-1,2,3-triazole
Uniqueness
4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole is unique due to the specific combination of its chloroethyl and methyl substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C5H8ClN3 |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)-2-methyltriazole |
InChI |
InChI=1S/C5H8ClN3/c1-9-7-4-5(8-9)2-3-6/h4H,2-3H2,1H3 |
Clave InChI |
GITRUVRWXWVQBS-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
methanol](/img/structure/B13179850.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)




![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)


![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)
![1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13179925.png)

